methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride
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Overview
Description
Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is a synthetic organic compound with a complex structure It is characterized by the presence of an amino group, trifluoromethyl group, and a dimethylbutanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride typically involves multiple steps. One common method includes the following steps:
Starting Material: The synthesis begins with the preparation of the appropriate starting material, such as a trifluoromethyl ketone.
Amination: The ketone undergoes amination to introduce the amino group. This step often requires the use of reagents like ammonia or amines under controlled conditions.
Esterification: The resulting intermediate is then esterified using methanol and an acid catalyst to form the methyl ester.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the ester group results in the corresponding alcohol.
Scientific Research Applications
Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceuticals, particularly those targeting neurological conditions.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as fluorinated polymers.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and metabolic pathways.
Industrial Chemistry: The compound is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances lipophilicity, facilitating membrane penetration. The compound may act on enzymes or receptors, modulating their activity and influencing biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Methyl (3R)-3-amino-4,4,4-trifluorobutanoate hydrochloride: Lacks the dimethyl groups, resulting in different steric and electronic properties.
Ethyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride: Similar structure but with an ethyl ester instead of a methyl ester, affecting its reactivity and solubility.
Uniqueness
Methyl (3R)-3-amino-4,4,4-trifluoro-2,2-dimethylbutanoate hydrochloride is unique due to the combination of its trifluoromethyl group and dimethylbutanoate moiety. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in medicinal and materials chemistry.
Properties
CAS No. |
2408937-21-1 |
---|---|
Molecular Formula |
C7H13ClF3NO2 |
Molecular Weight |
235.6 |
Purity |
95 |
Origin of Product |
United States |
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